N-Fmoc-cadaverine hydrobromide
Overview
Description
N-Fmoc-cadaverine hydrobromide is a chemical compound with the empirical formula C20H24N2O2·HBr . It has a molecular weight of 405.33 . The compound is also known by the synonyms 9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide and N-Fmoc-1,5-diaminopentane hydrobromide .
Molecular Structure Analysis
The molecular structure of N-Fmoc-cadaverine hydrobromide consists of a fluorenylmethyl carbamate group (Fmoc) attached to a 1,5-diaminopentane . The InChI string representation of the molecule is1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
. Physical And Chemical Properties Analysis
N-Fmoc-cadaverine hydrobromide is a solid at room temperature . It has a melting point of approximately 130°C . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Derivatization and Detection in Biological Fluids
N-Fmoc-cadaverine hydrobromide plays a significant role in the derivatization of polyamines for detection in biological fluids. A study by Chou et al. (1988) developed a polymeric benzotriazole reagent containing an FMOC group for the off-line derivatization of polyamines like cadaverine. This method enables efficient detection of polyamines in human urine, crucial for biological and medical research (Chou et al., 1988).
2. High-Performance Liquid Chromatography (HPLC) Applications
FMOC derivatives, including those of cadaverine, are employed in HPLC for better detection and analysis. Price et al. (1987) describe using FMOC for pre-column derivatization in HPLC, enhancing the detection of polyamines including cadaverine in serum samples (Price et al., 1987).
3. Self-Assembled Peptide Hydrogel Applications
N-Fmoc-cadaverine hydrobromide contributes to the development of self-assembled peptide hydrogels. Lian et al. (2016) used a nanofibrous hydrogel composed of N-fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-FF) for constructing smart biointerfaces for biosensing and cell monitoring. This hydrogel demonstrated potential in physiological and pathological investigations (Lian et al., 2016).
4. Functional Materials Fabrication
N-Fmoc-cadaverine hydrobromide is integral in fabricating functional materials. Tao et al. (2016) discuss how Fmoc-modified amino acids and peptides, including cadaverine derivatives, have self-assembly features valuable for applications in cell cultivation, bio-templating, drug delivery, and other areas (Tao et al., 2016).
5. Biocompatibility and Biomedical Applications
The biocompatibility of N-Fmoc-cadaverine hydrobromide derivatives is vital in biomedical applications. Liang et al. (2010) investigated a peptide hydrogel with an Fmoc tail for its biocompatibility in the rabbit eye, indicating its potential in ophthalmology as a drug delivery system for treating ocular diseases (Liang et al., 2010).
Safety And Hazards
N-Fmoc-cadaverine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUIIWVLGUITRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583807 | |
Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-cadaverine hydrobromide | |
CAS RN |
352351-57-6 | |
Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352351-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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